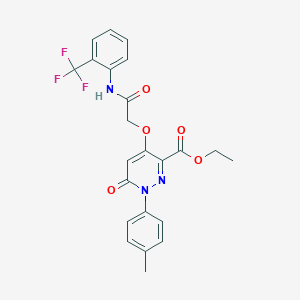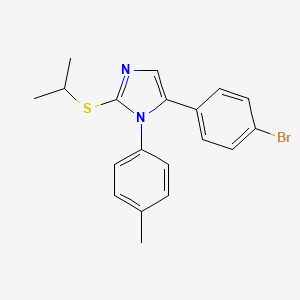
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been of great interest to the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Rearrangements in Heterocyclic Chemistry
The synthesis of complex imidazole derivatives, including those with 4-bromophenyl groups, plays a critical role in the development of novel compounds with potential applications in various fields of chemistry and biology. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from compounds substituted with nitropyridine and various phenyl groups demonstrates the versatility of these reactions in generating heterocyclic compounds that could be foundational in creating new drugs, materials, and chemical probes (Khalafy, Setamdideh, & Dilmaghani, 2002).
Corrosion Inhibition
Imidazole derivatives, including those with p-tolyl and bromophenyl groups, have shown significant potential as corrosion inhibitors for metals in corrosive environments. For example, the corrosion inhibition performance of novel imidazole derivatives for J55 steel in CO2 saturated brine solution highlights the industrial application of these compounds in protecting infrastructure and machinery in oil and gas extraction and processing, where corrosion is a major challenge (Singh et al., 2017).
Spectroscopic Analysis and Molecular Docking
The solvent-free synthesis and detailed spectroscopic analysis of imidazole derivatives, including those with 4-bromophenyl groups, provide insights into their structure and reactivity. These studies, combined with molecular docking, reveal the potential of these compounds in biological applications, such as antimicrobial activities against bacteria. The understanding of their interaction with biological molecules could lead to the development of new therapeutic agents (Thomas et al., 2018).
One-Pot Synthesis of Novel Compounds
The one-pot, four-component synthesis of novel imidazole derivatives demonstrates an efficient approach to generating a wide range of compounds with potential applications in drug discovery and material science. This methodology allows for the rapid and versatile creation of complex molecules, opening avenues for the exploration of their properties and applications in various scientific fields (Mahdavi et al., 2012).
Antimicrobial Activities
The design, synthesis, and evaluation of antimicrobial activities of imidazole derivatives underscore their significance in addressing the growing concern of microbial resistance. By exploring the antimicrobial potential of these compounds, researchers can develop new, more effective treatments for bacterial and fungal infections, contributing to public health and safety (Lamani et al., 2009).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRUTJCODPYPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

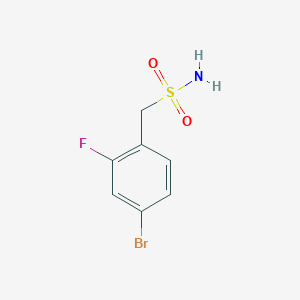

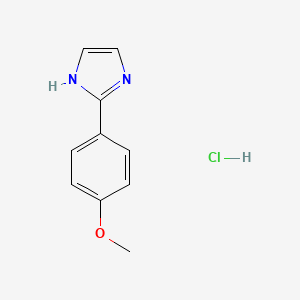

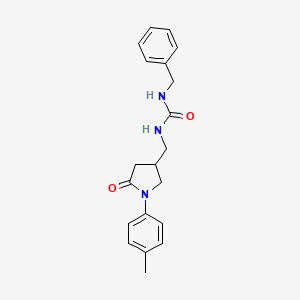
![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)
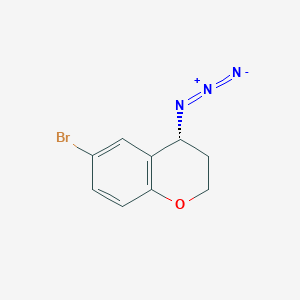
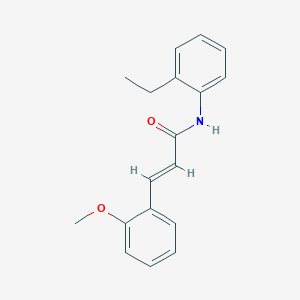
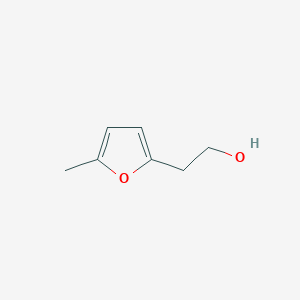
![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)
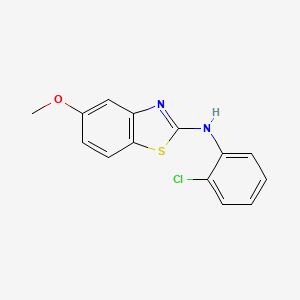
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)
![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)
